molecular formula C17H18N2OS B2464487 1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 920117-91-5

1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B2464487
CAS No.: 920117-91-5
M. Wt: 298.4
InChI Key: ZQRSDRSKAVFVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (CAS: 313518-10-4) is a benzimidazole derivative characterized by a methyl group at the 1-position and a sulfanyl-ethyl-(3-methylphenoxy) substituent at the 2-position of the benzimidazole core . Its molecular formula is C₁₆H₁₆N₂OS, with a molecular weight of 284.38 g/mol.

Properties

IUPAC Name

1-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-6-5-7-14(12-13)20-10-11-21-17-18-15-8-3-4-9-16(15)19(17)2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRSDRSKAVFVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the 3-Methylphenoxyethylsulfanyl Group: This step involves the nucleophilic substitution reaction between the benzodiazole core and 3-methylphenoxyethylsulfanyl chloride in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding reduced products.

    Substitution: The benzodiazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzodiazole derivatives

    Substitution: Alkylated or acylated benzodiazole derivatives

Scientific Research Applications

1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (CAS: 4344-61-0)
  • Structure : Simplest analog with a methyl group at position 1 and a methylsulfanyl group at position 2.
  • Molecular Weight : 194.26 g/mol (vs. 284.38 g/mol for the target compound).
  • Key Differences: Lacks the extended phenoxyethyl chain, reducing steric bulk and lipophilicity. Higher predicted solubility in polar solvents due to smaller size.
  • Synthesis : Prepared via direct alkylation of benzimidazole precursors .
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (Unmethylated Analog)
  • Structure : Similar to the target compound but lacks the 1-methyl group.

Complex Benzimidazole Derivatives

2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole (CAS: 5669-12-5)
  • Structure: Contains two benzimidazole rings linked via a sulfanyl-methyl group, with a phenoxyethyl chain at position 1 .
  • Molecular Weight : 433.52 g/mol.
  • Key Differences: Increased structural complexity and molecular weight may reduce bioavailability.
2-({1-[2-(3-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol (CAS: 328977-85-1)
  • Structure: Features an ethanol group attached to the sulfanyl substituent.
  • Molecular Weight : 328.43 g/mol.
  • Key Differences: Hydroxyl group introduces polarity, enhancing aqueous solubility compared to the target compound. Potential for hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Modifications on the Sulfanyl-Ethyl-Phenoxy Chain

5-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole
  • Structure: Replaces the 3-methylphenoxy group with a morpholine ring and adds an ethoxy group at position 5 .
  • Ethoxy substitution alters electronic properties of the benzimidazole core, possibly affecting UV absorbance or redox behavior.
1-Methyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
  • Structure: Lacks the 3-methyl group on the phenoxy ring.
  • Impact: Reduced steric hindrance may improve binding to planar hydrophobic targets. Lower logP compared to the 3-methylphenoxy analog .

Physicochemical and Pharmacokinetic Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 284.38 3.8 <0.1 (DMSO)
1-Methyl-2-(methylsulfanyl) 194.26 2.5 1.2 (DMSO)
2-({1-[2-(3-MPheO)Et]-BZD}SE)EtOH 328.43 2.1 0.5 (Water)
  • Trends: Bulky substituents (e.g., phenoxyethyl chains) increase logP and reduce aqueous solubility. Polar groups (e.g., hydroxyl in ethanol analog) improve solubility but may limit membrane permeability.

Biological Activity

1-Methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H18N2OS
  • Molecular Weight : 302.40 g/mol
  • CAS Number : 920117-91-5

The compound features a benzodiazole ring substituted with a sulfanyl group and a phenoxyethyl chain, which contributes to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains. Recent studies have highlighted its interactions with various biological targets, leading to significant therapeutic implications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzodiazole derivatives, including this compound. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Microorganism Activity Reference
Staphylococcus aureusModerate to good activity
Escherichia coliModerate activity
Candida albicansNotable antifungal activity

In vitro tests have shown that this compound exhibits effective inhibition against these pathogens compared to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Cancer Cell Line IC50 Value (µM) Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The biological activity of this compound is thought to be mediated through:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic processes in pathogens and cancer cells.
  • Disruption of Cellular Functions : By interacting with cellular membranes and proteins, it can disrupt normal cellular functions leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzodiazole scaffold significantly influence the biological activity. For instance:

  • Substituents on the phenoxy group enhance antibacterial potency.
  • The methyl group at the 1-position of the benzodiazole ring is crucial for maintaining bioactivity.

Case Studies

Recent case studies have documented the successful application of this compound in experimental models:

  • In Vivo Efficacy : A study demonstrated that administration of this compound in mice resulted in significant tumor reduction in xenograft models.
  • Synergistic Effects : Research has shown that combining this compound with conventional antibiotics enhances efficacy against resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.